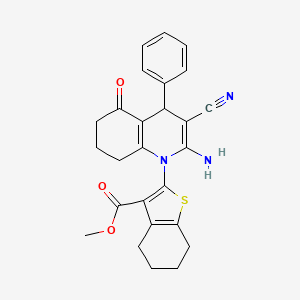![molecular formula C21H12Cl2N2O5 B11522561 2-chloro-5-(5-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11522561.png)
2-chloro-5-(5-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CHLORO-5-(5-{[(4Z)-1-(3-CHLOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, a dioxopyrazolidinylidene moiety, and a furan ring, all attached to a benzoic acid core.
Preparation Methods
The synthesis of 2-CHLORO-5-(5-{[(4Z)-1-(3-CHLOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the chlorophenyl group: This step involves the chlorination of a suitable aromatic compound to introduce the chlorine atom.
Synthesis of the dioxopyrazolidinylidene moiety:
Attachment of the furan ring: This step involves the formation of the furan ring and its subsequent attachment to the pyrazolidinylidene moiety.
Formation of the benzoic acid core: This step involves the synthesis of the benzoic acid core and its subsequent attachment to the furan ring.
Industrial production methods for this compound may involve optimization of the reaction conditions, such as temperature, pressure, and the use of catalysts, to improve the yield and purity of the final product.
Chemical Reactions Analysis
2-CHLORO-5-(5-{[(4Z)-1-(3-CHLOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reaction conditions and the oxidizing agents used.
Reduction: This compound can be reduced to form various reduction products, depending on the reaction conditions and the reducing agents used.
Substitution: This compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include halogens, acids, and bases.
Hydrolysis: This compound can undergo hydrolysis to form various hydrolysis products, depending on the reaction conditions and the hydrolyzing agents used.
Scientific Research Applications
2-CHLORO-5-(5-{[(4Z)-1-(3-CHLOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID has several scientific research applications, including:
Chemistry: This compound can be used as a building block for the synthesis of more complex organic molecules. It can also be used as a reagent in various chemical reactions.
Biology: This compound can be used in biological studies to investigate its effects on various biological systems. It can also be used as a tool to study the mechanisms of various biological processes.
Medicine: This compound has potential applications in the development of new drugs and therapies. It can be used as a lead compound for the design and synthesis of new pharmaceutical agents.
Industry: This compound can be used in various industrial applications, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-CHLORO-5-(5-{[(4Z)-1-(3-CHLOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID involves its interaction with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific biological system being studied.
Comparison with Similar Compounds
2-CHLORO-5-(5-{[(4Z)-1-(3-CHLOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID can be compared with other similar compounds, such as:
2-CHLORO-5-METHYL-3-PYRIDINEBORONIC ACID: This compound has a similar chlorophenyl group but differs in its boronic acid moiety.
2-CHLORO-4-(METHYLSULFONYL)BENZOIC ACID: This compound has a similar benzoic acid core but differs in its methylsulfonyl group.
The uniqueness of 2-CHLORO-5-(5-{[(4Z)-1-(3-CHLOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H12Cl2N2O5 |
|---|---|
Molecular Weight |
443.2 g/mol |
IUPAC Name |
2-chloro-5-[5-[(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C21H12Cl2N2O5/c22-12-2-1-3-13(9-12)25-20(27)16(19(26)24-25)10-14-5-7-18(30-14)11-4-6-17(23)15(8-11)21(28)29/h1-10H,(H,24,26)(H,28,29)/b16-10- |
InChI Key |
MZWXOLZNCYVWAH-YBEGLDIGSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)/C(=O)N2 |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromophenyl)-5-phenyl-4-[4-(phenylsulfanyl)phenyl]-1H-imidazole](/img/structure/B11522482.png)



![8-chloro-4-(2,4-dichlorophenyl)-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol](/img/structure/B11522503.png)
![(4Z,4'Z)-4,4'-{sulfanediylbis[benzene-4,1-diylimino(Z)methylylidene]}bis[2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B11522504.png)
![2-(2,4-dimethylphenoxy)-N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B11522512.png)
![4-[5-(2-Nitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B11522513.png)
![6-[4-(Trifluoromethoxy)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B11522516.png)
![{2-bromo-6-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetonitrile](/img/structure/B11522524.png)
![6-Amino-4-(3-ethoxy-4-methoxyphenyl)-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11522532.png)
![4-bromo-N-[2-({2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11522554.png)
![2,2-dibromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B11522555.png)
![2-(4-fluorophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole](/img/structure/B11522563.png)
